Vitamin B12-Co(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

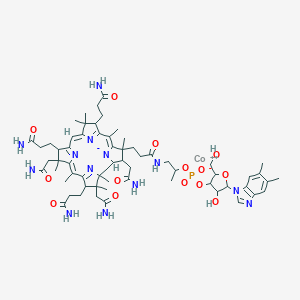

Vitamin B12-Co(II), also known as Vitamin B12-Co(II), is a useful research compound. Its molecular formula is C62H89CoN13O14P and its molecular weight is 1329.3 g/mol. The purity is usually 95%.

The exact mass of the compound Vitamin B12-Co(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Tetrapyrroles - Corrinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Vitamin B12-Co(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitamin B12-Co(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Formation of Cob(II)alamin

Cob(II)alamin can be formed through various reactions:

- Homolytic Cleavage: Adenosylcobalamin (AdoCbl), which has cobalt in the +3 oxidation state, can undergo homolytic cleavage of the Co-C bond to generate cob(II)alamin and a 5'-deoxyadenosyl radical . AdoCbl Co III →Cob II alamin+5 deoxyadenosyl radical

- Reduction of Cob(III)alamin: Cob(III)alamin can be reduced to cob(II)alamin under anaerobic conditions .

- Photolysis and Thermolysis: Alkylcobalamins and alkylcobaloximes undergo photolysis and thermolysis, yielding cob(II)alamin as a product .

Reactions of Cob(II)alamin

Cob(II)alamin participates in a variety of chemical reactions, often acting as an intermediate in B12-dependent enzymatic processes:

- Hydrogen Abstraction: In isomerization reactions, the adenosyl radical (formed from AdoCbl) abstracts a hydrogen atom from the substrate, leading to substrate radical formation and rearrangement. Subsequently, a hydrogen atom is abstracted from the adenosyl group, reforming Co(III) adenosylcobalamin .

- Methyl Transfer Reactions: In methyl transfer reactions, cobalamin cycles between Co(III) and Co(I), facilitating the transfer of a methyl group from methyl-tetrahydrofolate to homocysteine, generating methionine . Cob(II)alamin is an intermediate in this process, being further reduced to Co(I).

- Reactions with Nitrogen Oxides: Cob(II)alamin reacts with nitric oxide (NO) and other nitrogen oxides, which is relevant to the biological activity of vitamin B12 .

Cob(II)alamin in Catalysis

Vitamin B12 derivatives, including cob(II)alamin, have been used as catalysts in various organic reactions . These reactions often involve the formation of organometallic species with relatively weak cobalt-carbon bonds that can undergo either homolytic or heterolytic dissociation .

- C-C Bond Forming Reactions: Vitamin B12 can catalyze radical C-C bond-forming reactions . These reactions are initiated by the reduction of a cobalt species, often to Co(I), which then reacts with an electrophilic substrate to form a Co-C bond. Homolysis of this bond generates a radical that can engage in various reactions .

- Dehalogenation Reactions: Vitamin B12 and its derivatives can be used in dehalogenation reactions . These reactions involve the formation of a Co-C bond, with the elimination of a halide.

- Cyclopropanation: Cobalamin derivatives can catalyze the cyclopropanation of styrenes with ethyl diazoacetate . For example, (H2O)Cbl (a B12 derivative) has been shown to be an effective catalyst for this reaction .

Table: Influence of B12 Catalyst on Cyclopropanation of Styrene

| Catalyst | Yield (%) | cis:trans | ee (%) |

|---|---|---|---|

| (CN)Cbl | 34 | 56:44 | 47(29) |

| (H2O)Cbl | 98 | 61:39 | 64(54) |

| MeCbl | 86 | 61:39 | N/A |

Metalation

CobW, a GTPase, is a predicted Co(II)-chaperone for vitamin B12 . Upon binding nucleotide (GTP) and Mg(II), CobW assembles a high-affinity site that can obtain Co(II) or Zn(II) from the intracellular milieu .

Propiedades

Número CAS |

14463-33-3 |

|---|---|

Fórmula molecular |

C62H89CoN13O14P |

Peso molecular |

1329.3 g/mol |

Nombre IUPAC |

cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/q;+2/p-2 |

Clave InChI |

ASARMUCNOOHMLO-UHFFFAOYSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

SMILES isomérico |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

SMILES canónico |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

Sinónimos |

cob(II)alamin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.